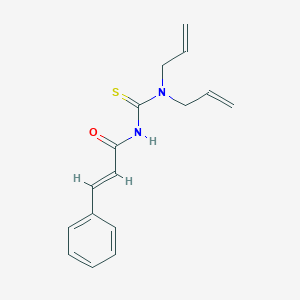

N,N-diallyl-N'-cinnamoylthiourea

Description

N,N-Diallyl-N'-cinnamoylthiourea is a thiourea derivative characterized by two allyl groups attached to one nitrogen atom and a cinnamoyl group (a phenylpropenoyl moiety) on the adjacent nitrogen. The diallyl substituents confer unique steric and electronic properties, while the cinnamoyl group introduces aromaticity and π-conjugation, influencing reactivity and applications .

Properties

Molecular Formula |

C16H18N2OS |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(E)-N-[bis(prop-2-enyl)carbamothioyl]-3-phenylprop-2-enamide |

InChI |

InChI=1S/C16H18N2OS/c1-3-12-18(13-4-2)16(20)17-15(19)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2,(H,17,19,20)/b11-10+ |

InChI Key |

OSOLPFYHJPJURC-ZHACJKMWSA-N |

SMILES |

C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

C=CCN(CC=C)C(=S)NC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Thermal and Chemical Stability

- N,N-Diisopropyl-N'-cinnamoylthiourea : Nickel complex has the lowest decomposition onset (350°C) among first-row transition metal complexes, attributed to reduced steric strain from isopropyl groups .

- N,N-Diallyl-N′-acylhydrazine copolymers : Decompose at 160–210°C, lower than small-molecule thioureas, due to polymeric backbone instability .

Electrochemical Behavior

- N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea: Shows a reduction peak at -1.2 V (vs. Ag/AgCl) for the nitro group, while the cyano group remains inert in CV scans, highlighting substituent-dependent redox activity .

Coordination Chemistry and Material Science

- N,N-Diallyl-N'-cinnamoylthiourea : Serves as a single-source precursor for aerosol-assisted CVD of metal sulfide thin films (e.g., NiS, CoS). The allyl groups may enhance ligand flexibility, improving film uniformity .

- N,N-Diisopropyl-N'-cinnamoylthiourea : Forms more thermally stable metal complexes, favoring applications requiring high-temperature processing .

- N-Benzoyl thioureas : Primarily used in heterocyclic synthesis (e.g., thiohydantoins) and as chemosensors due to strong metal-binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.